Source: ε-(γ-Glutamyl)-lysine is formed by the enzymatic crosslinking of proteins by transglutaminases. [, , , ] It is found in various tissues and organs, particularly those undergoing significant structural changes, such as skin, hair, and blood clots. [, , , , , , , ] ε-(γ-Glutamyl)-lysine is also found in processed foods, where it is generated during cooking processes. []
Classification: ε-(γ-Glutamyl)-lysine is an isopeptide bond, meaning it connects the side chains of two amino acids (glutamine and lysine) within a protein or between two proteins. [, , , , , , , , , , , , , , , , , , , , , , ]
ε-(γ-Glutamyl)-lysine is primarily synthesized in vivo by the enzymatic activity of transglutaminases. [, , , ] Transglutaminases utilize calcium ions (Ca²⁺) to catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue in proteins. [, , , , , , , , , , , , , , , , , , , , , , ]
ε-(γ-Glutamyl)-lysine acts as a "biological glue" by crosslinking and stabilizing protein structures. [] This contributes to various biological processes:
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